2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Taurolithocholate sulfate, also known as SLCT-3-sulfate or TLC-S, belongs to the class of organic compounds known as taurinated bile acids and derivatives. These are bile acid derivatives containing a taurine conjugated to the bile acid moiety. Taurolithocholate sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Taurolithocholate sulfate has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, taurolithocholate sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Taurolithocholate sulfate can be converted into taurolithocholic acid.
Taurolithocholic acid sulfate is the steroid sulfate of taurolithocholic acid. It has a role as a human metabolite. It derives from a taurolithocholic acid. It is a conjugate acid of a taurolithocholic acid sulfate(2-).
Taurolithocholic acid sulfate is the steroid sulfate of taurolithocholic acid. It has a role as a human metabolite. It derives from a taurolithocholic acid. It is a conjugate acid of a taurolithocholic acid sulfate(2-).
Brand Name:
Vulcanchem
CAS No.:
15324-65-9
VCID:
VC21020875
InChI:
InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1
SMILES:
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Molecular Formula:
C26H45NO8S2
Molecular Weight:
563.8 g/mol
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
CAS No.: 15324-65-9
Cat. No.: VC21020875
Molecular Formula: C26H45NO8S2
Molecular Weight: 563.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Taurolithocholate sulfate, also known as SLCT-3-sulfate or TLC-S, belongs to the class of organic compounds known as taurinated bile acids and derivatives. These are bile acid derivatives containing a taurine conjugated to the bile acid moiety. Taurolithocholate sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Taurolithocholate sulfate has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, taurolithocholate sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Taurolithocholate sulfate can be converted into taurolithocholic acid. Taurolithocholic acid sulfate is the steroid sulfate of taurolithocholic acid. It has a role as a human metabolite. It derives from a taurolithocholic acid. It is a conjugate acid of a taurolithocholic acid sulfate(2-). |
|---|---|
| CAS No. | 15324-65-9 |
| Molecular Formula | C26H45NO8S2 |
| Molecular Weight | 563.8 g/mol |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
| Standard InChI | InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
| Standard InChI Key | HSNPMXROZIQAQD-GBURMNQMSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C |
| SMILES | CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
| Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator